molecular formula C₄H₈O₂ B106632 2-Butene-1,4-diol CAS No. 110-64-5

2-Butene-1,4-diol

Cat. No. B106632
CAS RN: 110-64-5
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Description

2-Butene-1,4-diol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound can exist in cis and trans isomeric forms, which can be separated and identified using chromatographic techniques . Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 2-Butene-1,4-diol derivatives can be achieved through different methods. One approach involves the stereoselective hydrogenation of 2-butyne-1,4-diol over palladium supported on metal–organic frameworks (MOFs), which results in the cis isomer of 2-Butene-1,4-diol . Another method includes the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene, yielding (2R)-3-butene-1,2-diol . Additionally, the compound can be synthesized through a cascade triple-aldehyde addition of tetrakis(pinacolatoboryl)but-2-ene, leading to the formation of 2,3-bis(alkylidene)alkane-1,5-diols .

Molecular Structure Analysis

The molecular structure of 2-Butene-1,4-diol and its derivatives has been explored in several studies. For instance, the reaction of a disilyne compound with 2-butenes resulted in the formation of 1,2-disilabenzene derivatives, which were characterized by X-ray crystallography, revealing details about the bond lengths and planarity of the six-membered ring . Similarly, the adsorption structures of cis-2-butene-1,4-diol on a Si(100) surface were investigated using density functional theory (DFT), showing that the most stable configuration involves dual O–Si bonding .

Chemical Reactions Analysis

2-Butene-1,4-diol is involved in various chemical reactions. It can undergo stereospecific addition reactions with disilyne compounds to produce disilacyclobutenes . The compound also participates in cascade reactions, such as the triple-aldehyde addition, to form complex diol structures . Moreover, it can be used in Heck reactions, where its enantiopurity is influenced by the electronic nature of the coupling partners .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Butene-1,4-diol are influenced by its molecular structure and the nature of its substituents. The separation of its cis and trans isomers has been studied using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which are techniques that can also be applied to other structurally similar compounds . The chemisorption of the cis isomer on silicon surfaces has been theoretically investigated, providing insights into its adsorption structures and stability .

Scientific Research Applications

Catalytic Hydrogenation

  • Scientific Field: Chemical Engineering
  • Application Summary: 2-Butene-1,4-diol is used in the catalytic hydrogenation process. The reaction pathway for hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .
  • Methods of Application: Various catalyst systems including colloidal as well supported palladium nanoparticles are used for the hydrogenation of butynediol. The role of additives, catalyst pretreatment, and kinetic studies are also considered .
  • Results: Almost complete selectivity to the intermediate olefinic diol was achieved with 1% Pd/CaCO3_NH3 catalyst system .

Synthesis of Polymers

  • Scientific Field: Polymer Science
  • Application Summary: 2-Butene-1,4-diol is integral to the synthesis of polymers such as polyurethanes and polyesters .
  • Methods of Application: As a diol compound, 2-Butene-1,4-diol possesses the ability to form hydrogen bonds with other molecules, which is crucial in polymer synthesis .
  • Results: The specific results or outcomes would depend on the type of polymer being synthesized and the conditions of the reaction .

Selective Hydrogenation

  • Scientific Field: Catalysis Science
  • Application Summary: 2-Butene-1,4-diol is used in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol .
  • Methods of Application: A low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach .
  • Results: The as-obtained catalyst exhibited an excellent selectivity (∼96%) for 2-butene-1,4-diol with a high conversion of 96% for 2-butyne-1,4-diol .

Safety And Hazards

2-Butene-1,4-diol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The present-day requirements for environmental safety necessitate the search for new selective and active catalysts . For a number of fine organic synthesis processes, it is now crucially important to develop catalysts that not only exhibit high selectivity, but also make it possible to control the product composition with atomic precision .

properties

IUPAC Name

(E)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
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InChI Key

ORTVZLZNOYNASJ-OWOJBTEDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C/CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID801033684
Record name 2-Butene-1,4-diol (trans)
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Density

3.0 (AIR= 1)
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Pressure

0.04 [mmHg]
Record name 1,4-Dihydroxy-2-butene
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Product Name

2-Butene-1,4-diol

Color/Form

ALMOST COLORLESS LIQUID

CAS RN

821-11-4, 110-64-5
Record name trans-2-Butene-1,4-diol
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Record name 2-Butene-1,4-diol, (2E)-
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Record name 2-Butene-1,4-diol
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Record name 2-Butene-1,4-diol (trans)
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Record name But-2-ene-1,4-diol
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Melting Point

7 °C (45 °F)
Record name 1,4-DIHYDROXY-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
MM Telkar, CV Rode, VH Rane, R Jaganathan… - Applied Catalysis a …, 2001 - Elsevier
The selective hydrogenation of 2-butyne-1,4 diol to cis-2-butene-1,4 diol has been studied using different palladium-supported catalysts. With 1% Pd/C catalyst, the major product …
Number of citations: 71 www.sciencedirect.com
DM Vyas, Y Chiang, TW Doyle - The Journal of Organic Chemistry, 1984 - ACS Publications
Scheme I rangement (eg, 3— 4) of an allylic trichloroimidate to an allylic transposed trichloroacetamide. bis (imidate) 6, heating neat at 180-185 C for 1 h, un-derwent the rearrangement …
Number of citations: 60 pubs.acs.org
MK Kiesewetter, JA Edward, H Kim… - Journal of the …, 2011 - ACS Publications
The catalytic condensation of cis-2-butene-1,4-diol with CpRu(MQA)(C 3 H 5 ) (Cp = cyclopentadienyl, MQA = 4-methoxyquinoline-2-carboxylate) generates poly(2-butenediol), an …
Number of citations: 16 pubs.acs.org
M Shu, C Shi, J Yu, X Chen, C Liang… - Catalysis Science & …, 2020 - pubs.rsc.org
Selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) is important for chemical industries. In this work, a low concentration (0.5 wt%) of platinum (Pt) was …
Number of citations: 13 pubs.rsc.org
MG Musolino, CMS Cutrupi, A Donato… - Journal of Molecular …, 2003 - Elsevier
Hydrogenation of 2-butyne-1,4-diol has been investigated over palladium supported catalysts. It was found that, besides butane-1,4-diol, side products such as cis- and trans-2-butene-1…
Number of citations: 44 www.sciencedirect.com
Y Yu, Y Liu, Z Wei - ACS Sustainable Chemistry & Engineering, 2021 - ACS Publications
A series of biobased poly(butylene succinate-co-trans-butene succinate) (PBStBS) was prepared by copolymerizing biobased trans-2-butene-1,4-diol(tB), succinic acid, and 1,4-…
Number of citations: 9 pubs.acs.org
MG Musolino, CMS Cutrupi, A Donato… - Applied Catalysis A …, 2003 - Elsevier
The liquid phase hydrogenation of cis-2-butene-1,4-diol over a supported palladium catalyst has been investigated in ethanol at 0.01≤P H 2 ≤0.5MPa and 273≤T≤303K. The effect of …
Number of citations: 24 www.sciencedirect.com
SC Yang, YJ Shue, PC Liu - Organometallics, 2002 - ACS Publications
The direct activation of C−O bonds in 2-butene-1,4-diol by palladium complexes has been accelerated by carrying out the reactions in the presence of a titanium reagent. Palladium-…
Number of citations: 31 pubs.acs.org
X Chen, M Zhang, K Yang, CT Williams, C Liang - Catalysis letters, 2014 - Springer
Raney Ni–Si catalysts were synthesized by treating Raney Ni with silane in a fluidized bed reactor and tested in the selective hydrogenation of 2-butyne-1,4-diol (BYD) at high …
Number of citations: 38 link.springer.com
HB Singh, GE Klinzing, J Coull - Industrial & Engineering …, 1973 - ACS Publications
The dehydration of 2-butene-l, 4-diol (B), the products of which find extensive use in fungicides, lubricants, solvents, drugs, etc., has not been studied sufficiently to permit a rational …
Number of citations: 4 pubs.acs.org

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